molecular formula C13H19BrClN B1318423 N-(4-Bromobenzyl)cyclohexanamine hydrochloride CAS No. 1158371-88-0

N-(4-Bromobenzyl)cyclohexanamine hydrochloride

Cat. No.: B1318423
CAS No.: 1158371-88-0
M. Wt: 304.65 g/mol
InChI Key: RBWGDOOIQMPBDU-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)cyclohexanamine hydrochloride is a chemical compound with the molecular formula C13H19BrClN. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N-(4-Bromobenzyl)cyclohexanamine hydrochloride is used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving receptor binding and enzyme inhibition.

    Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Future Directions

: Source

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl)cyclohexanamine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with cyclohexanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the same basic steps as the laboratory synthesis but is optimized for higher yields and purity. The final product is often obtained as a crystalline solid after multiple purification steps.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzyl)cyclohexanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorobenzyl)cyclohexanamine hydrochloride
  • N-(4-Methylbenzyl)cyclohexanamine hydrochloride
  • N-(4-Fluorobenzyl)cyclohexanamine hydrochloride

Uniqueness

N-(4-Bromobenzyl)cyclohexanamine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. This makes it particularly useful in certain chemical reactions and biological studies where bromine’s specific properties are advantageous.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]cyclohexanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN.ClH/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13;/h6-9,13,15H,1-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWGDOOIQMPBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589500
Record name N-[(4-Bromophenyl)methyl]cyclohexanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158371-88-0
Record name N-[(4-Bromophenyl)methyl]cyclohexanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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